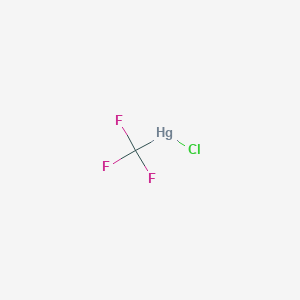

Chloro(trifluoromethyl)mercury

Description

Historical Context of Organofluorine Chemistry and Organomercury Compounds

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. guidechem.com The history of organofluorine chemistry dates back to the 19th century, with early work focusing on the synthesis of simple fluorinated compounds. umsl.edu A significant milestone was the work of Frédéric Swarts in the 1890s, who developed methods for fluorination using antimony fluorides. ontosight.ai The unique properties of organofluorine compounds, such as increased thermal stability and lipophilicity, spurred further research, leading to their use in a wide array of applications, from pharmaceuticals to materials science. guidechem.comchemeo.com

Concurrently, the field of organomercury chemistry was also evolving. Since the first report of a mercuration reaction of benzene (B151609) by Otto Dimroth in 1898, organomercury compounds have been recognized for their utility in organic synthesis. chemeo.com These compounds, characterized by a carbon-mercury bond, are generally stable to air and water, a feature that contributed to their early adoption in synthetic chemistry. chemeo.com However, the inherent toxicity of organomercury compounds has led to a significant decline in their use in modern chemistry, with safer alternatives being actively sought. libretexts.org

Evolution of Trifluoromethylating Reagents: Emphasis on Mercury-Based Precursors

The trifluoromethyl (-CF3) group is of particular importance in medicinal chemistry and agrochemicals due to its ability to enhance metabolic stability and binding affinity. umsl.edursc.org The development of reagents for introducing this group has been a major focus of research. Early methods were often harsh and lacked general applicability. ontosight.ai

In this context, mercury-based reagents emerged as important early tools for trifluoromethylation. Pioneering work by Emeléus and Haszeldine in the late 1940s described the synthesis of trifluoromethyl mercurials, including Chloro(trifluoromethyl)mercury (CF3HgCl). rsc.org These compounds represented a significant step forward as they provided a relatively stable and handleable source of the trifluoromethyl group.

The synthesis of this compound, as reported by Emeléus and Haszeldine, involved the reaction of trifluoroiodomethane (CF3I) with mercury at elevated temperatures. This reaction produces trifluoromethylmercuric iodide (CF3HgI), which can then be converted to the corresponding chloride by treatment with silver chloride.

| Precursor | Reagent | Product | Reference |

| Trifluoroiodomethane (CF3I) | Mercury (Hg) | Trifluoromethylmercuric Iodide (CF3HgI) | rsc.org |

| Trifluoromethylmercuric Iodide (CF3HgI) | Silver Chloride (AgCl) | This compound (CF3HgCl) | rsc.org |

While effective in their time, these mercury-based reagents have been largely superseded by a host of more modern and less toxic trifluoromethylating agents. These include electrophilic reagents like the Togni and Umemoto reagents, and nucleophilic reagents such as trifluoromethyltrimethylsilane (TMSCF3). rsc.orgclemson.edu

Significance of Perfluoroalkyl Mercury Compounds in Advanced Synthetic Methodologies

Despite their decline in common usage, perfluoroalkylmercury compounds like this compound played a crucial role in advancing synthetic methodologies. They were among the first reagents that allowed for the transfer of a perfluoroalkyl group to other metals, a process known as transmetalation. This opened up new avenues for the synthesis of a variety of perfluoroalkyl-containing organic and organometallic compounds.

The reactivity of this compound is characterized by the polar nature of the Hg-CF3 bond, which allows the trifluoromethyl group to act as a nucleophile or to be transferred to other metals. Research into the vibrational spectra of trifluoromethylmercury halides has provided insights into the nature of this bond. rsc.org

Below is a table summarizing some key properties of this compound and a related compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data |

| This compound | CF3HgCl | 305.05 | Vibrational spectra show a characteristic Hg-CF3 stretching frequency. rsc.org |

| Chloro[4-(trifluoromethyl)phenyl]mercury | C7H4ClF3Hg | 381.14 | - |

The development of these early reagents paved the way for the sophisticated trifluoromethylation methods used today. The challenges associated with their use, particularly their toxicity, also spurred the innovation of safer and more efficient alternatives, driving the field of organofluorine chemistry forward.

Properties

CAS No. |

421-10-3 |

|---|---|

Molecular Formula |

CClF3Hg |

Molecular Weight |

305.05 g/mol |

IUPAC Name |

chloro(trifluoromethyl)mercury |

InChI |

InChI=1S/CF3.ClH.Hg/c2-1(3)4;;/h;1H;/q;;+1/p-1 |

InChI Key |

FYGIQCOQKCXXDO-UHFFFAOYSA-M |

Canonical SMILES |

C(F)(F)(F)[Hg]Cl |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of Chloro Trifluoromethyl Mercury

Electrophilic Trifluoromethylation Strategies Employing Chloro(trifluoromethyl)mercury

Electrophilic trifluoromethylation involves the transfer of a "CF₃⁺" equivalent to a nucleophilic substrate. While a variety of powerful electrophilic trifluoromethylating reagents have been developed, such as sulfonium (B1226848) salts (e.g., Umemoto's reagents) and hypervalent iodine compounds (e.g., Togni's reagents), the direct application of this compound in this context is not extensively documented in the scientific literature. nih.govresearchgate.netchem-station.com The inherent polarity of the Hg-CF₃ bond, with a partial positive charge on the mercury atom and a partial negative charge on the trifluoromethyl group, suggests that ClHgCF₃ is more likely to act as a source of a nucleophilic or radical trifluoromethyl species rather than a direct electrophilic one.

However, it is conceivable that under specific activating conditions, the trifluoromethyl group could be delivered to a nucleophile. This might involve the formation of a more electrophilic mercury species through ligand exchange or abstraction of the chloride, although such strategies have not been prominently reported for this compound itself.

Nucleophilic Trifluoromethylation Pathways Involving this compound Intermediates

Nucleophilic trifluoromethylation introduces the trifluoromethyl group as a nucleophile (CF₃⁻) to an electrophilic center. While the direct generation of a free trifluoromethyl anion is challenging due to its instability, various reagents have been developed to serve as CF₃⁻ synthons. beilstein-journals.org Organomercury compounds, including this compound, can be considered as precursors for the trifluoromethyl anion or its equivalent.

The reaction of this compound with a suitable reducing agent could, in principle, generate a trifluoromethylnucleophile. This nucleophile could then react with various electrophiles, such as aldehydes, ketones, or activated halides. However, more common and efficient reagents, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), have largely overshadowed the use of mercury-based compounds for this purpose due to toxicity concerns and often superior reactivity profiles. beilstein-journals.org

Radical Trifluoromethylation Processes Facilitated by Mercury Precursors

Radical trifluoromethylation has emerged as a powerful tool for the formation of C-CF₃ bonds. This approach relies on the generation of the trifluoromethyl radical (•CF₃), which can then participate in a variety of addition and substitution reactions.

Photochemical Generation of Trifluoromethyl Radicals from Organomercury Compounds

The photochemical decomposition of organometallic compounds is a well-established method for generating radical species. In the context of trifluoromethylation, the photolysis of trifluoroiodomethane (CF₃I) in the presence of mercury has been shown to produce benzotrifluoride (B45747) from benzene (B151609), indicating the formation of trifluoromethyl radicals. rsc.org This suggests that organomercury compounds formed in situ can be precursors to •CF₃ radicals under photochemical conditions.

While direct studies on the photochemical decomposition of isolated this compound are not widely available, the general principle of homolytic cleavage of the weak mercury-carbon bond upon irradiation suggests that ClHgCF₃ could serve as a source of trifluoromethyl radicals. The energy from UV irradiation could induce the cleavage of the Hg-CF₃ bond, yielding a trifluoromethyl radical and a chloromercury radical.

Table 1: Potential Photochemical Decomposition of this compound

| Reactant | Conditions | Products |

| ClHgCF₃ | UV irradiation | •CF₃ + •HgCl |

This table represents a potential reaction pathway based on the general principles of photochemistry of organomercury compounds.

Role in Cross-Coupling and Halogen-Exchange Reactions

The trifluoromethyl radicals generated from mercury precursors can participate in cross-coupling reactions. These reactions typically involve the addition of the •CF₃ radical to an unsaturated system or its reaction with an aryl halide. While palladium-catalyzed cross-coupling reactions are more common for forming C-C bonds, radical pathways offer an alternative approach. acs.orgorganic-chemistry.orgsigmaaldrich.comnih.gov

Halogen-exchange reactions involving organomercury compounds are also known. While specific examples detailing the use of this compound in halogen-exchange reactions are scarce, the general reactivity patterns of organohalides suggest that such transformations are plausible. organic-chemistry.org For instance, the reaction of ClHgCF₃ with a source of iodide could potentially lead to the formation of iodotrifluoromethane.

Reactivity Towards Main Group Elements and Transition Metals

The interaction of this compound with other metallic and metalloid compounds can lead to transmetalation reactions, where the trifluoromethyl group is transferred to another metal center. This opens up avenues for the synthesis of other trifluoromethyl-containing reagents.

Interactions with Boron Compounds for Trifluoromethyl Group Transfer

The transfer of a trifluoromethyl group from a mercury compound to a boron center has been documented. For instance, bis(trifluoromethyl)mercury (B14153196), Hg(CF₃)₂, reacts with boron trichloride (B1173362) (BCl₃) to yield trifluoromethylboron dichloride (CF₃BCl₂). This demonstrates the feasibility of using organomercury compounds to synthesize trifluoromethylboron species. nih.gov

Extrapolating from this, it is highly probable that this compound would react similarly with boron halides or other boron-based electrophiles. The reaction would likely proceed via a four-centered transition state, leading to the transfer of the trifluoromethyl group to the boron atom. These resulting trifluoromethylated boron compounds can be valuable intermediates in organic synthesis, for example, in Suzuki-Miyaura cross-coupling reactions.

Table 2: Potential Reaction of this compound with Boron Trichloride

| Reactants | Product | Byproduct |

| ClHgCF₃ + BCl₃ | CF₃BCl₂ | HgCl₂ |

This table illustrates a potential reaction based on the known reactivity of related organomercury compounds with boron halides.

Reactions with Group 4A Tetrahalides (e.g., Germanium, Tin)

The reactivity of trifluoromethyl-mercury compounds with Group 4A tetrahalides provides a pathway for the transfer of a trifluoromethyl (CF₃) group. While direct studies on this compound are not extensively detailed in readily available literature, the reactivity can be understood by analogy with the well-documented reactions of bis(trifluoromethyl)mercury, (CF₃)₂Hg. These reactions serve as a foundational method for creating trifluoromethyl-substituted germanium and tin compounds.

The general reaction involves heating the mercury reagent with the appropriate Group 4A tetrachloride (MCl₄, where M = Ge, Sn). The trifluoromethyl group is transferred from mercury to the Group 4A element, displacing a chloride ion. This exchange typically results in the formation of a mixture of trifluoromethylated metal halides and mercury(II) chloride.

The reaction with germanium tetrachloride (GeCl₄) yields a series of trifluoromethylgermanium chlorides. The extent of trifluoromethylation can be controlled by the reaction stoichiometry and conditions, leading to products such as (CF₃)GeCl₃, (CF₃)₂GeCl₂, and (CF₃)₃GeCl. Similarly, the reaction with tin tetrachloride (SnCl₄) produces trifluoromethyltin chlorides like (CF₃)SnCl₃ and (CF₃)₂SnCl₂. lookchem.com

Table 1: Representative Reactions with Group 4A Tetrahalides

| Reactant A | Reactant B | Conditions | Major Products |

| (CF₃)₂Hg | GeCl₄ | Sealed tube, 135°C, 14 days | (CF₃)GeCl₃, (CF₃)₂GeCl₂, HgCl₂ |

| (CF₃)₂Hg | SnCl₄ | Sealed tube, 100°C, 7 days | (CF₃)SnCl₃, (CF₃)₂SnCl₂, HgCl₂ |

Note: Data presented is based on reactions with bis(trifluoromethyl)mercury as a close analog to this compound. lookchem.com

Carbene Generation and Reactivity from this compound Derivatives

Organomercury compounds have historically been significant reagents for the generation of carbenes, which are highly reactive intermediates useful in organic synthesis. The thermal or chemically-induced decomposition of these mercury reagents leads to the formation of a carbene and a mercury salt.

Chloro(trifluoromethyl)carbene Formation and Subsequent Chemical Transformations

Contrary to what the name might suggest, the decomposition of trifluoromethyl-mercury compounds like this compound does not lead to the formation of chloro(trifluoromethyl)carbene (:C(Cl)CF₃). Instead, research on the closely related Phenyl(trifluoromethyl)mercury (B3050301) (PhHgCF₃) has shown that these compounds are effective and convenient precursors for generating difluorocarbene (:CF₂). lookchem.comenamine.net

The generation of difluorocarbene from PhHgCF₃ is typically induced by sodium iodide. The mechanism proceeds through a nucleophilic attack by the iodide ion on the mercury atom, forming a transient trihalomethyl anion. This intermediate is unstable and undergoes α-elimination, extruding difluorocarbene and forming phenylmercuric iodide and a fluoride (B91410) salt. enamine.net It is mechanistically plausible that this compound follows an analogous pathway to generate :CF₂.

Mechanism of Difluorocarbene Generation:

Initiation: A nucleophile, typically NaI, reacts with the mercury compound.

Intermediate Formation: A transient [R-Hg-CF₃-I]⁻ complex forms.

α-Elimination: The complex fragments to release the highly reactive difluorocarbene (:CF₂), the mercury salt (e.g., PhHgI), and a fluoride salt (e.g., NaF).

Once generated, difluorocarbene is a versatile intermediate that readily undergoes further chemical transformations. Its most common application is in [2+1] cycloaddition reactions with alkenes to form gem-difluorocyclopropanes, which are valuable structural motifs in medicinal and materials chemistry. enamine.netcas.cn The reaction is often stereospecific, with the stereochemistry of the starting alkene being retained in the cyclopropane (B1198618) product.

Table 2: Chemical Transformations of In Situ Generated Difluorocarbene

| Carbene Source | Reactant | Transformation Type | Product Type |

| PhHgCF₃ / NaI | Cyclohexene | [2+1] Cycloaddition | gem-Difluorocyclopropane |

| PhHgCF₃ / NaI | (Z)-Stilbene | [2+1] Cycloaddition | cis-1,2-diphenyl-3,3-difluorocyclopropane |

| PhHgCF₃ / NaI | (E)-Stilbene | [2+1] Cycloaddition | trans-1,2-diphenyl-3,3-difluorocyclopropane |

Note: Data presented is based on reactions with Phenyl(trifluoromethyl)mercury as the difluorocarbene precursor. enamine.net

Advanced Applications in Organic Synthesis Research

Chloro(trifluoromethyl)mercury as a Precursor for Novel Fluorinated Building Blocks

The introduction of fluorine-containing groups can dramatically alter the physical and chemical properties of organic molecules. This compound and its analogues serve as foundational reagents for creating trifluoromethylated building blocks, which are versatile intermediates for more complex syntheses. The transfer of the CF₃ group from mercury to an organic substrate is a key step in producing these valuable precursors.

Research has demonstrated the synthesis of complex fluorinated structures, such as β-lactams, which are core components of many antibiotics. The stereoselective synthesis of 3-mono and 3-disubstituted 4-CF₃-β-lactams creates chiral building blocks that can be further modified. nih.gov For instance, these trifluoromethylated β-lactams can undergo dehydrofluorination to yield gem-difluoroalkene β-lactams, another class of important fluorinated motifs. nih.gov The initial incorporation of the CF₃ group, for which organomercury reagents are a known source, is critical for accessing these advanced molecular scaffolds.

Another example lies in the field of organometallic chemistry, where trifluoromethylated metallocenes are sought after for their unique electronic and catalytic properties. While modern methods often seek to avoid toxic mercury reagents, foundational work demonstrated that organomercury compounds could be used to create these specialized building blocks. nih.govresearchgate.net For example, the reaction of chloromercuryferrocene with a suitable trifluoromethyl source can yield trifluoromethylferrocene, highlighting the utility of mercury-based reagents in preparing highly specialized, fluorine-containing structures. researchgate.net

| Building Block Class | Precursor Example | Resulting Structure | Significance |

| β-Lactams | 4-Trifluoromethyl-β-lactam | gem-Difluoroalkene-β-lactam | Core of potential new antibiotics and enzyme inhibitors. nih.gov |

| Metallocenes | Chloromercuryferrocene | Trifluoromethylferrocene | Used in materials science and catalysis. researchgate.net |

Strategic Applications in Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is the cornerstone of organic synthesis. Reagents like this compound have been instrumental in developing methods for constructing C-C bonds that incorporate fluorine atoms, leading to novel molecular architectures.

The gem-difluoroalkene moiety is a valuable functional group in drug design, often serving as a stable mimic of a carbonyl or amide group. nih.gov While various methods exist for their synthesis, one notable pathway involves the use of difluorocarbene (:CF₂). Organomercury compounds, specifically phenyl(trifluoromethyl)mercury (B3050301), are effective precursors for the generation of difluorocarbene under mild conditions. acs.org

The thermal decomposition of phenyl(trifluoromethyl)mercury cleanly yields phenylmercuric halide and difluorocarbene. This in-situ generated carbene is highly reactive and can be trapped by various substrates to form gem-difluorinated structures. For example, its reaction with an appropriate ylide in a Wittig-type reaction can produce a gem-difluoroalkene. This indirect but powerful application showcases how mercury-based reagents provide a convenient entry into gem-difluoroolefination chemistry by supplying the essential :CF₂ unit.

| Mercury Reagent | Reaction | Generated Intermediate | Application |

| Phenyl(trifluoromethyl)mercury | Thermal Decomposition | Difluorocarbene (:CF₂) | Synthesis of gem-difluorocyclopropanes and gem-difluoroalkenes. acs.org |

Controlling the three-dimensional arrangement of atoms (stereochemistry) during a reaction is a primary goal of modern synthesis, particularly in the creation of pharmaceuticals. The development of methods for the stereoselective introduction of a trifluoromethyl group is a significant challenge. springernature.com Success in this area allows for the precise synthesis of a desired enantiomer or diastereomer of a drug molecule, which can be crucial for its biological activity and safety.

Methodologies have been developed for the stereoselective synthesis of complex molecules bearing a CF₃ group. For example, the synthesis of 4-CF₃-β-lactams can be performed stereoselectively, yielding specific cis or trans isomers. nih.gov This control is vital as the geometric arrangement of the substituents on the β-lactam ring directly influences its properties. While modern approaches often favor advanced catalytic systems, the foundational chemistry of transferring a CF₃ group from an organometallic reagent like this compound is a part of the historical development of these sophisticated methodologies. These early methods demonstrated the feasibility of incorporating CF₃ groups into complex cyclic systems, paving the way for the development of more refined stereoselective techniques. nih.govspringernature.com

Integration into Complex Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are ubiquitous in nature and medicine. Mercury(II) salts have been effectively used in cyclization reactions to construct complex heterocyclic and carbocyclic structures. nih.gov These mercuricyclization reactions typically involve the electrophilic attack of a mercury salt on an unsaturated bond (an alkene or alkyne), followed by the intramolecular capture of the resulting mercurinium ion by a nucleophile to form a ring.

This strategy has been applied in carbohydrate chemistry to synthesize C-glycosyl derivatives and other complex cyclic ethers like dioxanes and furans with high stereoselectivity. nih.gov For instance, mercuric trifluoroacetate (B77799) has been used in the stereoselective cyclization of C-glycosyl amino acid derivatives. nih.gov While many examples use mercury salts like mercuric acetate (B1210297) or trifluoroacetate, the underlying principle of using mercury to mediate the formation of a heterocyclic ring is well-established. This powerful tool allows for the creation of intricate molecular frameworks that are otherwise difficult to access. Modern strategies often combine such cyclizations with trifluoromethylation in domino sequences to efficiently build CF₃-substituted heterocycles, such as trifluoromethyl-indoles. organic-chemistry.org

| Reaction Type | Mercury Reagent Example | Substrate Type | Resulting Heterocycle |

| Oxymercuration-Cyclization | Mercuric Acetate (Hg(OAc)₂) | Hydroxy-alkene | Substituted Furanose/Dioxane nih.gov |

| Aminomercuration-Cyclization | Mercuric Trifluoroacetate (Hg(TFA)₂) | Unsaturated Amino Acid | C-Glycopyranosyl Amino Acid nih.gov |

| Domino Trifluoromethylation/Cyclization | (Modern, non-mercury reagents) | 2-Alkynylaniline | 2-(Trifluoromethyl)indole organic-chemistry.org |

Development of Novel Trifluoromethylating Reagents Derived from Organomercury Chemistry

While organomercury reagents like this compound were historically important, their high toxicity has been a significant driver of innovation in fluorine chemistry. nih.govresearchgate.net The scientific community has actively pursued the development of safer, more efficient, and more versatile trifluoromethylating reagents, with the limitations of mercury compounds serving as a key motivation.

This research has led to the creation of several classes of "shelf-stable electrophilic trifluoromethylating reagents" that are now commercially available and widely used. beilstein-journals.org These include:

Hypervalent Iodine Reagents (e.g., Togni Reagents): These compounds feature a CF₃ group bonded directly to an iodine atom. They are highly effective for the trifluoromethylation of a wide range of substrates, including β-keto esters and thiols, and have become a staple in modern synthesis. beilstein-journals.org

Sulfonium (B1226848) Salts (e.g., Umemoto Reagents): These reagents are another class of stable, crystalline solids that act as electrophilic CF₃ sources. beilstein-journals.org They react with a variety of nucleophiles to transfer the trifluoromethyl group.

The development of these superior reagents can be seen as a direct evolution from the chemistry pioneered with organometallic precursors. The need to overcome the practical and safety limitations of organomercury chemistry spurred the design and synthesis of these novel reagents, which have in turn broadly expanded the accessibility and application of trifluoromethylation in organic chemistry. nih.govbeilstein-journals.org

Structural Elucidation and Spectroscopic Characterization Techniques

X-ray Crystallographic Analysis for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. While the specific crystal structure of chloro(trifluoromethyl)mercury (CF₃HgCl) is not widely reported, its molecular geometry can be inferred from the well-established principles of organomercury chemistry and data from analogous compounds. wikipedia.org

Organomercury(II) halides typically adopt a linear or near-linear geometry around the mercury center, which is a consequence of the involvement of the mercury 6s and 6p orbitals in bonding. wikipedia.orgescholarship.org Therefore, the CF₃HgCl molecule is expected to have a linear C-Hg-Cl bond axis. In the solid state, additional weaker intermolecular interactions, known as secondary bonds, between the mercury atom of one molecule and the chlorine or fluorine atoms of neighboring molecules can lead to a more complex crystal packing arrangement. escholarship.org

For context, the crystal structure of the related compound trichloromethylmercury chloride (CCl₃HgCl) has been studied, revealing the environment around the mercury atom. rsc.org Analysis of similar structures in the Cambridge Structural Database provides typical bond lengths and angles for related organomercury halides.

Table 1: Typical Bond Parameters in Organomercury Compounds

| Bond | Typical Bond Length (Å) | Typical Bond Angle | Notes |

| Hg-C | 2.05 - 2.15 | C-Hg-Cl ≈ 180° | The Hg-C bond in trifluoromethyl compounds may be slightly shorter due to the electronegativity of the CF₃ group. |

| Hg-Cl | 2.30 - 2.45 | - | This value can be influenced by crystal packing and secondary intermolecular interactions. escholarship.org |

These values provide a foundational estimate for the expected structural parameters of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Investigations

NMR spectroscopy is a powerful tool for probing the local electronic environment of specific nuclei. For this compound, NMR studies involving ¹³C, ¹⁹F, and ¹H nuclei are particularly informative.

Carbon-13 NMR provides critical information about the carbon atom of the trifluoromethyl group. Due to the low natural abundance of ¹³C (1.1%), these spectra often require a higher number of scans to achieve a good signal-to-noise ratio. compoundchem.com

The carbon signal for the -CF₃ group in this compound is expected to exhibit two key features:

Quartet Splitting: The signal will be split into a quartet (a pattern of four lines with a 1:3:3:1 intensity ratio) due to coupling with the three attached fluorine atoms (¹⁹F, spin I = ½). The one-bond C-F coupling constant (¹JC-F) is typically large, on the order of 250-300 Hz for trifluoromethyl groups. researchgate.netacdlabs.com

¹⁹⁹Hg Satellites: Mercury has a spin-½ isotope, ¹⁹⁹Hg, with a natural abundance of 16.87%. huji.ac.il This results in the presence of "satellite" peaks flanking the main quartet. The coupling between the carbon and mercury atoms (¹JC-Hg) in organomercurials is very large, often ranging from 600 to 3000 Hz. huji.ac.il

The quaternary nature of the CF₃ carbon (no attached protons) means it does not benefit from the Nuclear Overhauser Effect (NOE) during standard proton-decoupled experiments, resulting in a signal of lower intensity compared to protonated carbons. researchgate.netyoutube.com

Fluorine-19 NMR is an exceptionally sensitive and informative technique for fluorinated compounds, as ¹⁹F is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio. wikipedia.orgnih.gov

For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal (a singlet), as the three fluorine atoms in the CF₃ group are chemically equivalent. The chemical shift of this signal provides insight into the electronic environment of the CF₃ group. For many organofluorine compounds, signals for CF₃ groups appear in the range of -50 to -70 ppm relative to the standard CFCl₃. wikipedia.org The high electronegativity of the mercury and chlorine atoms would influence the precise chemical shift.

Similar to ¹³C NMR, coupling to the ¹⁹⁹Hg isotope would produce satellite peaks flanking the main singlet. The magnitude of the two-bond fluorine-mercury coupling constant (²JF-Hg) provides valuable structural information.

The this compound molecule itself contains no hydrogen atoms. Therefore, a ¹H NMR spectrum of a pure sample would show no signals. This "blank" spectrum is useful in its own right, as it can confirm the absence of proton-bearing impurities or solvent residues. In the context of reaction monitoring, ¹H NMR is invaluable for observing the disappearance of protonated starting materials or the appearance of protonated byproducts. In related organomercury compounds that do contain ligands with protons, ¹H NMR can reveal coupling between the protons and the ¹⁹⁹Hg nucleus, providing information about the proximity of the ligands to the mercury center. nih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. chemguide.co.uklibretexts.org For this compound, the most striking feature in its mass spectrum would be the unique isotopic signature of mercury.

Mercury has seven stable isotopes, which results in a highly characteristic cluster of peaks for the molecular ion (M⁺) and any mercury-containing fragments. This pattern is an unambiguous indicator of the presence of mercury in a sample.

Table 2: Natural Isotopic Abundance of Mercury

| Isotope | Mass (amu) | Natural Abundance (%) |

| ¹⁹⁶Hg | 195.9658 | 0.15 |

| ¹⁹⁸Hg | 197.9668 | 9.97 |

| ¹⁹⁹Hg | 198.9683 | 16.87 |

| ²⁰⁰Hg | 199.9683 | 23.10 |

| ²⁰¹Hg | 200.9703 | 13.18 |

| ²⁰²Hg | 201.9706 | 29.86 |

| ²⁰⁴Hg | 203.9735 | 6.87 |

Under electron ionization (EI), the molecular ion [CF₃HgCl]⁺ would likely undergo fragmentation. The breaking of the weakest bonds would be favored, leading to the formation of various fragment ions. libretexts.org Expected fragmentation pathways include:

The relative abundance of these fragments helps in confirming the molecular structure.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Bond Characterization and Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups. A detailed study of the vibrational spectra of trifluoromethyl-mercury(II) compounds, including CF₃HgCl, has provided a complete assignment of their fundamental vibrations. rsc.org

The key vibrational modes for CF₃HgCl include the Hg-Cl stretching frequency, the Hg-C stretching frequency, and the various stretching and deformation modes of the CF₃ group. The intensity of the Hg-CF₃ stretching mode is notably dependent on the trans halide ligand. rsc.org

Table 3: Vibrational Frequencies and Assignments for CF₃HgCl

| Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| 1192 | Very Strong | Weak | ν(CF₃) - Asymmetric Stretch |

| 1122 | Strong | Weak | ν(CF₃) - Symmetric Stretch |

| 732 | Medium | Weak | δ(CF₃) - Symmetric Deformation |

| 558 | Weak | Medium | δ(CF₃) - Asymmetric Deformation (Rock) |

| 360 | Weak | Very Strong | ν(Hg-Cl) - Stretch |

| 274 | Weak | Strong | ν(Hg-C) - Stretch |

Data sourced from a study on the vibrational spectra of trifluoromethyl-mercury(II) compounds. rsc.org

These assignments, based on both IR and Raman data, provide a detailed fingerprint of the molecule, confirming the connectivity and nature of the bonds within this compound.

Theoretical and Computational Investigations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a important tool in computational chemistry for the accurate prediction of molecular geometries and electronic properties. For Chloro(trifluoromethyl)mercury, DFT calculations are essential to determine its three-dimensional structure, bond lengths, and bond angles, which are fundamental to understanding its stability and reactivity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. muni.czwikipedia.org A larger gap generally implies higher stability and lower reactivity. muni.cz

The following table presents hypothetical HOMO and LUMO energy values and the resulting energy gap for this compound, based on expected trends from related organometallic compounds.

Interactive Data Table: Hypothetical Frontier Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.org The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).

In this compound, the highly electronegative fluorine and chlorine atoms would create regions of significant negative electrostatic potential. Conversely, the mercury atom, being less electronegative than the halogens and the trifluoromethyl group, is expected to have a region of positive or less negative potential. The carbon atom of the trifluoromethyl group would also likely exhibit a positive potential due to the strong electron-withdrawing effect of the three fluorine atoms. This charge distribution makes the mercury atom a likely site for nucleophilic attack, while the halogen atoms could be susceptible to electrophilic interactions.

Hyperconjugation Interactions and Electron Density Distribution within the Molecule

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty or partially filled antibonding orbital. nih.gov In this compound, Natural Bond Orbital (NBO) analysis can be employed to investigate such interactions. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including the prediction of electronic absorption spectra (UV-Vis). mdpi.comnih.gov By simulating the electronic transitions between molecular orbitals, TD-DFT can provide information on the absorption wavelengths and the nature of the transitions (e.g., π→π, n→π). rsc.org

For this compound, TD-DFT calculations would likely predict electronic transitions from the HOMO, which is expected to have significant contributions from the Hg-C bond and Cl lone pairs, to the LUMO and other low-lying unoccupied orbitals. The energy of these transitions would determine the position of the absorption bands in the UV-Vis spectrum. Given the expected large HOMO-LUMO gap, the primary absorption bands for this compound are likely to be in the ultraviolet region.

Mechanistic Pathways Elucidation through Advanced Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this can involve mapping the reaction pathways for processes such as ligand substitution, reductive elimination, or reactions with other molecules. For example, the protonolysis of the Hg-C bond in chloromethylmercury has been studied using DFT, revealing a multistep process. nih.gov Similar computational approaches could be applied to this compound to understand its degradation pathways or its reactivity as a trifluoromethylating agent.

Potential Energy Surface (PES) Mapping for Reaction Dynamics and Conformational Analysis

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. libretexts.org Mapping the PES is crucial for understanding reaction dynamics, identifying transition states, and determining the relative energies of different conformers. libretexts.orgaps.org For a molecule like this compound, the rotation around the Hg-C bond would be a key conformational feature to explore on the PES.

Application of Semi-Empirical and Ab Initio Methods in Perfluoroalkylmercury Systems

The theoretical and computational investigation of organometallic compounds, particularly those containing heavy elements like mercury and fluorine, provides invaluable insights into their electronic structure, bonding, and reactivity. While specific computational studies focusing exclusively on this compound (CF₃HgCl) are not extensively documented in publicly available literature, the application of semi-empirical and ab initio methods to the broader class of perfluoroalkylmercury systems offers a framework for understanding the properties of this specific compound.

Ab initio methods, which are derived from first principles without the inclusion of empirical parameters, offer a high level of theory and can provide very accurate results. aps.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and coupled-cluster (CC) theory, are computationally intensive. For molecules containing heavy atoms like mercury, relativistic effects must also be considered, often through the use of effective core potentials (ECPs) or more advanced relativistic Hamiltonians. aps.org

Semi-empirical methods, on the other hand, utilize a simplified Hamiltonian and incorporate parameters derived from experimental data to expedite calculations. libretexts.orgmercuryconsortium.org Methods like MNDO, AM1, and PM3 have been widely used for larger molecular systems where ab initio calculations are computationally prohibitive. libretexts.orgmdpi.com These methods are particularly useful for predicting molecular geometries and heats of formation. mdpi.com However, the accuracy of semi-empirical methods is highly dependent on the availability of appropriate parameters for the atoms involved, and their performance for heavy elements like mercury can be variable. libretexts.org

In the context of perfluoroalkylmercury compounds, computational studies often focus on understanding the nature of the carbon-mercury bond and the influence of the electron-withdrawing trifluoromethyl group. Ab initio calculations would be well-suited to probe the electronic charge distribution, bond energies, and vibrational frequencies of CF₃HgCl. Such studies could elucidate the degree of ionic versus covalent character in the Hg-C and Hg-Cl bonds and how the CF₃ group modulates the electronic properties of the mercury center.

For instance, a typical ab initio study on CF₃HgCl would involve geometry optimization to determine the ground-state structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface and to predict its infrared and Raman spectra. Analysis of the molecular orbitals and Mulliken or Natural Bond Orbital (NBO) population analysis would provide a quantitative picture of the charge distribution and bonding.

Table 1: Calculated Geometric Parameters of CF₃HgCl

| Parameter | Value |

| Bond Length C-Hg (Å) | Value |

| Bond Length Hg-Cl (Å) | Value |

| Bond Length C-F (Å) | Value |

| Bond Angle F-C-F (°) | Value |

| Bond Angle F-C-Hg (°) | Value |

| Bond Angle C-Hg-Cl (°) | Value |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific published data for CF₃HgCl is unavailable.

Similarly, a vibrational analysis could yield predicted frequencies for the characteristic stretching and bending modes of the molecule.

Table 2: Predicted Vibrational Frequencies for CF₃HgCl

| Vibrational Mode | Frequency (cm⁻¹) |

| ν(C-Hg) stretch | Value |

| ν(Hg-Cl) stretch | Value |

| ν(C-F) symmetric stretch | Value |

| ν(C-F) asymmetric stretch | Value |

| δ(CF₃) deformation | Value |

| δ(C-Hg-Cl) bend | Value |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific published data for CF₃HgCl is unavailable.

The application of these computational methods to perfluoroalkylmercury systems is crucial for complementing experimental data and for predicting the properties of new or uncharacterized compounds. While a dedicated computational study on this compound remains to be published, the established methodologies provide a clear path for future theoretical investigations into this and related molecules.

Emerging Research Directions and Methodological Innovations

Flow Chemistry Approaches for Continuous Synthesis and Reaction Optimization in Organomercury Systems

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology in modern chemical production, offering significant advantages over traditional batch processing. youtube.com This methodology involves the continuous pumping of reactants through a network of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. youtube.comnumberanalytics.com Such control is particularly beneficial for managing hazardous reagents or highly exothermic reactions, which are often characteristics of organometallic chemistry. youtube.com

The application of flow chemistry to organomercury systems, while still a developing area, holds considerable promise for optimizing the synthesis and reactions of compounds like chloro(trifluoromethyl)mercury. By moving from batch to continuous flow, chemists can achieve enhanced safety, improved reaction efficiency, and more consistent product quality. youtube.comnih.gov Automated flow systems can rapidly screen a wide range of conditions, such as molar ratios and temperatures, to identify the optimal parameters for a given transformation with minimal material consumption. chemrxiv.orgyoutube.com This is especially valuable for reactions involving expensive or toxic materials like mercury compounds.

The on-demand generation of reactive intermediates is another key advantage. youtube.com In a flow setup, unstable or hazardous species can be generated and immediately consumed in the next reaction step, minimizing the risks associated with their accumulation. This approach is well-suited for organomercury reactions, potentially leading to safer and more scalable processes for trifluoromethylation.

Table 1: Comparison of Batch vs. Flow Chemistry for Organomercury Systems

| Feature | Batch Processing | Flow Chemistry |

| Safety | Higher risk due to large volumes of hazardous materials. | Enhanced safety through smaller reaction volumes and better containment. youtube.com |

| Control | Less precise control over temperature and mixing. | Precise control over reaction parameters (temperature, pressure, time). numberanalytics.com |

| Scalability | Often problematic and requires re-optimization. nih.gov | More straightforward scale-up by running the system for longer periods. |

| Efficiency | Can be lower due to side reactions and mass transfer limitations. | Improved heat and mass transfer lead to higher yields and selectivity. rsc.org |

| Optimization | Time-consuming and material-intensive. | Rapid optimization using automated systems and small reagent quantities. chemrxiv.orgyoutube.com |

High-Throughput Experimentation (HTE) in this compound Chemistry for Accelerated Discovery

High-Throughput Experimentation (HTE) is a research and development methodology that utilizes miniaturization, parallelization, and automation to conduct a large number of experiments simultaneously. chemrxiv.org This approach dramatically accelerates the discovery of new reactions, optimizes existing conditions, and facilitates the generation of large datasets for analysis and machine learning applications. chemrxiv.orgchemrxiv.org

In the context of this compound chemistry, HTE can be a transformative tool. The search for novel trifluoromethylation protocols, new catalysts, and optimal reaction conditions for various substrates is often a laborious, trial-and-error process. HTE platforms, which can perform hundreds or even thousands of reactions in parallel in well-plates, allow researchers to systematically and rapidly screen a vast array of variables. chemrxiv.orgchemrxiv.org

For instance, an HTE workflow could be designed to screen different solvents, bases, additives, and catalyst ligands for a this compound-mediated trifluoromethylation reaction. By using small reaction volumes (microliters to milliliters), the consumption of the valuable and toxic mercury reagent is minimized. chemrxiv.org The integration of automated analysis techniques allows for the rapid determination of reaction outcomes, such as yield and selectivity, enabling the swift identification of promising reaction "hits" for further investigation. illinois.edu This acceleration of the research cycle is crucial for advancing the utility of trifluoromethyl-mercury precursors in synthetic chemistry. chemrxiv.org

Table 2: HTE Workflow for Optimizing a Trifluoromethylation Reaction

| Stage | Description | Key Technologies |

| 1. Design | Define experimental variables (e.g., catalyst, ligand, solvent, temperature). | Design of Experiments (DoE) software. |

| 2. Execution | Dispense reagents into miniaturized reactor plates. | Liquid handling robots, automated reactor systems. |

| 3. Incubation | Run reactions in parallel under controlled conditions. | Plate heaters/coolers, shakers. |

| 4. Analysis | Analyze the outcome of each reaction for yield and purity. | High-performance liquid chromatography (HPLC), mass spectrometry (MS). illinois.edu |

| 5. Data Processing | Consolidate and visualize experimental data to identify optimal conditions. | Specialized data analysis and visualization software. chemrxiv.org |

Photoredox Catalysis and Photo-induced Reactions Involving Trifluoromethyl Mercury Precursors

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of reactive radical intermediates under exceptionally mild conditions. sigmaaldrich.com This strategy harnesses the energy of visible light to initiate single-electron transfer (SET) events, activating stable organic molecules to participate in previously challenging transformations. sigmaaldrich.com The generation of trifluoromethyl radicals (•CF₃) from suitable precursors is a prominent application of this technology, as the trifluoromethyl group is highly valued in pharmaceutical and agrochemical development. organic-chemistry.org

While many trifluoromethyl sources are used in photoredox catalysis, organomercury compounds like this compound represent potential precursors. Photo-induced reactions involving organomercurials are known, and the relatively weak Hg-C bond can be susceptible to cleavage under photochemical conditions. nih.govwikipedia.org In a photoredox cycle, a photocatalyst, upon excitation by light, could either directly reduce or oxidize the organomercury complex, or interact with another species to generate a radical that could then react with the mercury compound to liberate the •CF₃ radical. acs.org

This approach offers a pathway to trifluoromethylation reactions that avoids the harsh conditions or highly reactive reagents sometimes required in traditional methods. The mildness of photoredox catalysis allows for excellent functional group tolerance, making it applicable to complex molecule synthesis. nih.gov Research in this area could expand the synthetic utility of trifluoromethyl mercury precursors by developing new, light-driven methods for C-CF₃ bond formation.

Development of Sustainable Alternatives in Organomercury Fluorine Chemistry Research

The high toxicity of organomercury compounds is a significant drawback to their widespread use and presents considerable environmental and health risks. wikipedia.orgnih.govnih.gov Consequently, a major thrust in modern fluorine chemistry is the development of more sustainable and less hazardous alternatives for trifluoromethylation and other fluorination reactions. researchgate.neteurekalert.org

The search for "greener" trifluoromethylating agents focuses on several key areas:

Reducing Toxicity: Replacing heavy metals like mercury with less toxic elements.

Improving Atom Economy: Designing reagents where a larger proportion of the atoms are incorporated into the final product.

Safety and Handling: Developing reagents that are stable, non-volatile solids that are easier and safer to handle than gaseous or highly reactive alternatives. eurekalert.org

Recent advancements have led to a plethora of non-mercury-based CF₃-donating reagents, such as sulfonium (B1226848) salts (e.g., Umemoto's or Togni's reagents), sulfoximines, and various silicon, phosphorus, or iodine-based compounds. These alternatives often exhibit lower toxicity and are compatible with a wide range of reaction conditions, including the photoredox-catalyzed methods mentioned previously. organic-chemistry.org

While this compound has historical importance and may still be used for specific applications where its reactivity is unmatched, the future of routine trifluoromethylation in both academic and industrial settings lies with these more sustainable alternatives. eurekalert.org Research continues to focus on discovering new, inexpensive, and environmentally benign methods to introduce fluorine and fluoroalkyl groups into organic molecules. wikipedia.orgnih.gov

Future Perspectives in Organomercury Fluorine Chemistry and its Interface with Other Fields

The future of organomercury fluorine chemistry is likely to be niche, driven by specific applications where the unique reactivity of compounds like this compound is essential. However, the broader field of organofluorine chemistry is rapidly expanding and integrating with other scientific disciplines. nih.govnih.gov

The knowledge gained from studying organomercury reagents continues to inform the design of new synthetic methods. The principles of reactivity and bond-formation discovered with mercury compounds can inspire the development of novel reagents based on less toxic metals or even metal-free systems.

The interface of fluorine chemistry with other fields is a major growth area:

Medicinal Chemistry and Chemical Biology: Fluorine-containing molecules are critical in drug discovery. nih.gov The unique properties imparted by fluorine, such as increased metabolic stability and binding affinity, ensure a continued demand for new and efficient fluorination methods. organic-chemistry.org

Materials Science: Fluoropolymers and other fluorinated materials possess unique properties like high thermal stability and chemical resistance. wikipedia.orgnih.gov New reagents and methods are needed to create next-generation materials for electronics, energy, and aerospace.

Molecular Imaging: Fluorine-18 is a key radionuclide for Positron Emission Tomography (PET). The development of rapid and efficient late-stage fluorination methods is crucial for producing radiotracers for medical diagnostics.

While direct research on this compound may become more specialized, the legacy of organomercury chemistry will persist by providing foundational knowledge and benchmarks for the development of safer, more efficient, and more versatile technologies in the ever-expanding world of organofluorine science. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for chloro(trifluoromethyl)mercury, and how do reaction conditions influence yield?

this compound is synthesized via mercury(II) chloride reactions with trifluoromethylating agents. A common method involves reacting HgCl₂ with CF₃Cu or CF₃SiMe₃ under anhydrous conditions. Yield optimization requires strict temperature control (0–25°C) and inert atmospheres to prevent side reactions (e.g., Hg-CF₃ bond cleavage). Mercury’s electrophilicity and the CF₃ group’s steric hindrance necessitate polar aprotic solvents like THF or DMF .

Q. What analytical techniques are most effective for characterizing HgClCF₃’s structure and purity?

- NMR Spectroscopy : ¹⁹⁹Hg NMR (δ ~1500–2000 ppm) and ¹⁹F NMR (δ ~-60 ppm for CF₃) confirm bonding environments.

- X-ray Crystallography : Resolves Hg-CF₃ bond length (~2.05 Å) and Cl-Hg-CF₃ geometry (linear coordination).

- Mass Spectrometry (EI-MS) : Detects molecular ion peaks (e.g., m/z 314 for HgClCF₃⁺) and fragmentation patterns .

- Elemental Analysis : Validates stoichiometry (Hg:Cl:CF₃ = 1:1:1).

Q. What safety protocols are critical when handling HgClCF₃ in laboratory settings?

- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity to mitigate vapor exposure.

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Mercury-specific respirators are required for prolonged use.

- Decontamination : Immediate showering and 0.1 M KI solutions for skin contact; Hg spill kits with sulfur powder for surface cleanup .

Advanced Research Questions

Q. How does the trifluoromethyl group influence HgClCF₃’s reactivity compared to alkyl/aryl mercury analogs?

The CF₃ group’s strong electron-withdrawing effect stabilizes the Hg center, reducing nucleophilic attack susceptibility. Unlike Hg(CH₃)Cl, HgClCF₃ resists hydrolysis in aqueous media (pH < 10) due to CF₃’s inductive effect. However, under UV light, homolytic cleavage of the Hg-C bond generates CF₃ radicals, enabling C–H functionalization reactions .

Q. What contradictions exist in reported thermodynamic data for HgClCF₃, and how can they be resolved?

Discrepancies in ΔHf values (e.g., -120 kJ/mol vs. -98 kJ/mol) arise from differing measurement methods (calorimetry vs. computational DFT). To resolve this, standardized synthesis protocols (e.g., purity >99% via sublimation) and hybrid DFT functionals (e.g., B3LYP-D3 with relativistic pseudopotentials) are recommended .

Q. What computational models best predict HgClCF₃’s behavior in catalytic systems?

Relativistic DFT (e.g., ZORA scalar approximation) accurately models Hg’s relativistic effects. Key parameters:

- Bond dissociation energy (Hg–CF₃): ~180 kJ/mol.

- Charge distribution: Hg⁺δ (0.6 e⁻), CF₃⁻δ (-0.4 e⁻). Applications: HgClCF₃ acts as a CF₃ transfer agent in Pd-catalyzed trifluoromethylation, with computed activation barriers <25 kcal/mol .

Q. How does HgClCF₃ interact with biological macromolecules, and what are its implications for toxicity studies?

HgClCF₃ binds to cysteine residues in proteins (Kd ~10⁻⁶ M), disrupting enzymatic activity (e.g., inhibition of glutathione reductase). In vitro assays (e.g., HepG2 cells) show LC₅₀ values of 5 µM, 10× lower than HgCl₂ due to enhanced membrane permeability from the CF₃ group. Mitigation strategies include chelation therapy with DMPS (2,3-dimercapto-1-propanesulfonic acid) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.